molecular formula C15H9F3 B3090079 9-(Trifluoromethyl)anthracene CAS No. 120568-02-7

9-(Trifluoromethyl)anthracene

Cat. No.: B3090079
CAS No.: 120568-02-7
M. Wt: 246.23 g/mol
InChI Key: RMHPWQJEUXDWJE-UHFFFAOYSA-N
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Description

9-(Trifluoromethyl)anthracene is an organic compound that belongs to the anthracene family, characterized by the presence of a trifluoromethyl group at the 9th position of the anthracene ring. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .

Chemical Reactions Analysis

9-(Trifluoromethyl)anthracene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 9-(Trifluoromethyl)anthracene exerts its effects is primarily through its photophysical properties. When exposed to light, it can absorb photons and transition to an excited state. This excited state can then transfer energy to other molecules or emit light as it returns to the ground state . The molecular targets and pathways involved depend on the specific application, such as energy transfer in OLEDs or fluorescence in biological imaging .

Biological Activity

9-(Trifluoromethyl)anthracene is an organic compound belonging to the anthracene family, distinguished by a trifluoromethyl group at the 9th position of the anthracene ring. This modification imparts unique photophysical properties, making it a subject of interest in various biological applications, including imaging and therapeutic strategies.

The trifluoromethyl substitution enhances the compound's stability and fluorescence, which are critical for its utility in biological systems. The synthesis of this compound typically involves methods such as palladium-catalyzed cross-coupling reactions and Friedel-Crafts acylation. These processes allow for precise control over the compound's structural attributes, which is essential for optimizing its biological activity.

Biological Applications

Research indicates that this compound has potential applications in:

  • Biological Imaging : Its strong fluorescence makes it suitable for use as a fluorescent probe in biochemical assays and imaging techniques.
  • Photodynamic Therapy (PDT) : Studies are exploring its role in PDT, where its photophysical characteristics can be harnessed to target and destroy cancer cells through localized light activation .

Photophysical Characteristics

The compound exhibits significant photophysical properties that facilitate energy transfer processes. It acts as an annihilator in triplet–triplet annihilation upconversion systems, enhancing energy transfer efficiency. This property is particularly relevant for developing advanced optoelectronic devices and improving photodynamic therapy efficacy .

Case Studies

  • Fluorescent Probes : In a study focusing on the use of this compound as a fluorescent probe, researchers demonstrated its effectiveness in detecting specific biomolecules due to its high quantum yield and stability under physiological conditions. The compound was able to selectively bind to target proteins, allowing for real-time imaging of cellular processes.
  • Anticancer Activity : Another investigation evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated that the compound inhibited cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. Notably, it showed enhanced activity against androgen-independent prostate cancer cells compared to other anthracene derivatives .

Comparative Analysis with Other Anthracene Derivatives

To understand the unique properties of this compound, it is beneficial to compare it with other anthracene derivatives:

CompoundFluorescence EfficiencyAnticancer ActivityPhotodynamic Potential
This compoundHighSignificantPromising
9,10-DiphenylanthraceneModerateModerateLimited
9,10-DimethylanthraceneHighLowLimited

This table illustrates that this compound stands out due to its superior fluorescence efficiency and anticancer activity compared to other derivatives.

Properties

IUPAC Name

9-(trifluoromethyl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3/c16-15(17,18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHPWQJEUXDWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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